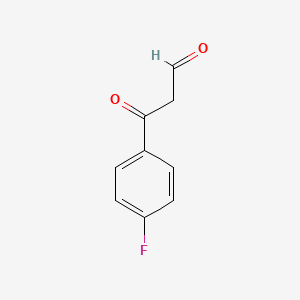

3-(4-Fluorophenyl)-3-oxopropanal

Beschreibung

3-(4-Fluorophenyl)-3-oxopropanal is a β-aryl-β-ketopropanal characterized by a 4-fluorophenyl substituent attached to a propanal backbone. This compound features an aldehyde group at the β-position relative to the ketone, distinguishing it from chalcone derivatives (α,β-unsaturated ketones) and pyrazole analogs.

Eigenschaften

IUPAC Name |

3-(4-fluorophenyl)-3-oxopropanal | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FO2/c10-8-3-1-7(2-4-8)9(12)5-6-11/h1-4,6H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXKFLSXOHXARBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CC=O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.15 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Effects on Aryl Rings

The 4-fluorophenyl group in the target compound plays a critical role in modulating electronic and steric properties. Comparisons with chalcone derivatives (propanones) reveal that electronegative substituents like fluorine enhance bioactivity. For example:

- Compound 2j (chalcone with 4-bromo/4-fluoro substitution) exhibits an IC50 of 4.703 μM, the highest potency among non-piperazine chalcones .

- Replacing bromine with chlorine (Compound 2h) and fluorine with methoxy increases IC50 to 13.82 μM , highlighting the importance of electronegativity .

The 4-fluoro group in 3-(4-Fluorophenyl)-3-oxopropanal likely confers similar advantages, such as improved binding interactions and metabolic stability compared to electron-donating groups (e.g., methoxy) .

Functional Group Variations

- Aldehyde vs. However, this could also reduce stability under physiological conditions .

- Oxime Derivatives : 3-(4-Chlorophenyl)-3-oxopropanal O-methyloxime () demonstrates how functional group modifications (e.g., oxime formation) can alter physicochemical properties, though biological data is unavailable .

Structural and Conformational Differences

Data Tables

Table 2: Substituent Effects on Bioactivity (Chalcone Derivatives)

| Substituent (Position) | Electronic Effect | Example Compound | IC50 (μM) | Trend |

|---|---|---|---|---|

| 4-Fluoro (B ring) | Electron-withdrawing | 2j | 4.703 | Highest potency |

| 4-Methoxy (B ring) | Electron-donating | 2h | 13.82 | Reduced potency |

| 4-Hydroxy (A ring) | Electron-donating | Cardamonin | 4.35 | High potency |

Key Findings and Implications

Electronegative Substituents : Fluorine at the para position enhances bioactivity, as seen in chalcone SAR . This suggests that 3-(4-Fluorophenyl)-3-oxopropanal may exhibit favorable interactions in biological systems.

Functional Group Reactivity : The aldehyde group may confer unique reactivity but could necessitate stabilization strategies for pharmaceutical applications .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.